molecular formula C23H20N4O3S B258661 methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate

Cat. No. B258661
M. Wt: 432.5 g/mol
InChI Key: YQXXQXVURKISAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyran family and has a molecular formula of C27H24N4O3S.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the growth and proliferation of cancer cells. It is also thought to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, it has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth and proliferation of cancer cells makes it a valuable compound for researchers investigating potential cancer treatments. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for research on methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate. One area of interest is investigating its potential as an anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and how it exerts its anticancer effects. Additionally, researchers may investigate the potential of this compound for use in combination with other anticancer agents to increase their effectiveness.

Synthesis Methods

The synthesis of methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate involves multiple steps. The initial step involves the reaction of 4-hydroxycoumarin with 2-cyanoacetamide to form 4-hydroxy-6-amino-5-cyano-2-methylpyridine. This intermediate compound is then reacted with 3-cyano-4,6-dimethyl-2-pyridinethiol to form the final product.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have investigated its potential as an anticancer agent, and it has shown promising results in preclinical studies.

properties

Product Name

methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H20N4O3S/c1-13-9-14(2)27-22(16(13)10-24)31-12-18-20(23(28)29-3)19(15-7-5-4-6-8-15)17(11-25)21(26)30-18/h4-9,19H,12,26H2,1-3H3

InChI Key

YQXXQXVURKISAI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)OC)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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